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Compound of Interest

2-Chloro-4-ethynyl-
Compound Name:
benzenesulfonamide

cat. No.: B8162391

Executive Summary

2-Chloro-4-ethynyl-benzenesulfonamide is a dual-functional pharmacophore used primarily
in Fragment-Based Drug Discovery (FBDD) and chemoproteomics. It combines a primary
sulfonamide (

), a classic zinc-binding motif for Carbonic Anhydrase (CA) inhibition, with an ethynyl group (

), a steric "warhead" suitable for bioorthogonal "Click" chemistry (CuAAC) or covalent cysteine
targeting.

This molecule is rarely available as a bulk commodity; it is typically synthesized de novo from
halogenated precursors. This guide provides the calculated physicochemical data and a
validated synthetic route starting from the commercially available 2-Chloro-4-iodo-
benzenesulfonamide.

Chemical Identity & Physicochemical Properties[1]
[2][3][4]

The following data is derived from IUPAC standards and calculated molecular descriptors.
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Property Value Notes

2-Chloro-4-

ethynylbenzenesulfonamide

IUPAC Name

Molecular Formula

Molecular Weight 215.66 g/mol Monoisotopic Mass: 214.9808
) Precursor CAS: 64383-30-8
CAS Number Custom Synthesis
(lodo-analog)
C#CC1=CC(CI)=C(S(N) ) )
SMILES Useful for cheminformatics
(=0)=0)C=C1
LogP (Predicted) ~1.8-2.1 Moderate lipophilicity

High oral bioavailabilit
Topological Polar Surface Area  ~68.5 A2 J ) y
potential

Sulfonamide
H-Bond Donors/Acceptors 1/3
is the donor

Synthesis Protocol: The Sonogashira Route

Because the direct commercial availability of the ethynyl derivative is limited, the standard
industry protocol involves a Sonogashira cross-coupling of the iodo-precursor followed by
desilylation.

Reagents & Materials
 Starting Material: 2-Chloro-4-iodo-benzenesulfonamide (CAS: 64383-30-8).[1]

o Coupling Partner: Trimethylsilylacetylene (TMSA).
» Catalyst: Bis(triphenylphosphine)palladium(ll) dichloride [

].

o Co-Catalyst: Copper(l) iodide (Cul).[2]
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« Base/Solvent: Triethylamine (
) and Tetrahydrofuran (THF) or DMF.

« Deprotection: Potassium Carbonate (
) in Methanol (
).

Step-by-Step Methodology

Phase 1: Cross-Coupling (TMS-Protection)

e Charge: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-iodo-benzenesulfonamide
(2.0 eq) in anhydrous THF (0.1 M concentration).

» Degas: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to
prevent homocoupling of the alkyne).

o Catalysis: Add

(0.05 eq) and Cul (0.02 eq).

¢ Addition: Add

(3.0 eq) followed by dropwise addition of Trimethylsilylacetylene (1.2 eq).

o Reaction: Stir at room temperature (RT) for 4—-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
The starting material spot (

) should disappear.

o Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in

vacuo.

Phase 2: Desilylation (Deprotection)

e Solubilize: Redissolve the crude TMS-intermediate in MeOH.

o Cleavage: Add solid
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(2.0 eqg) and stir at RT for 30 minutes.

e Quench: Dilute with water and extract with Ethyl Acetate (

)

 Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Gradient: O

40% EtOAc in Hexanes).

Reaction Logic Diagram

Step 1: Sonogashira

Precursor: B e e, Step 2: Deprotection Target:
2-Chloro-4-iodo-benzenesulfonamide ———— Pd(PPh3)2(¥IZ cul —> TMS-Protected Aik = T K2CO3 —  2-Chloro-4-ethynyl-
(CAS 64383-30-8) ! Y MeOH, RT benzenesulfonamide

Et3N, THF

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway from the commercially available iodo-precursor to the
target ethynyl derivative.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

 NMR (400 MHz, DMSO-

):

o 7.8 — 8.0 ppm: Aromatic protons (3H, m). The proton ortho to the sulfonamide will be most
deshielded.

o 7.4 —7.6 ppm: Sulfonamide
(2H, s, broad exchangeable).
o 4.4 — 4.6 ppm: Acetylenic proton (

) (1H, s). Note: This singlet is the diagnostic confirmation of successful deprotection.
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* IR Spectroscopy:

o 3250-3350 cm
: Sulfonamide
stretch.

o 2100-2120 cm
: Weak, sharp alkyne

stretch.

Applications in Drug Discovery[8][9]
Carbonic Anhydrase (CA) Inhibition

The benzene sulfonamide moiety is the "gold standard” pharmacophore for inhibiting human
Carbonic Anhydrases (hCA). The 2-Chloro substituent provides steric bulk that can induce
selectivity for specific isoforms (e.g., hCA IX vs. hCA ll) by twisting the ring orientation within
the enzyme active site.

Click Chemistry Probes (ABPP)

The 4-ethynyl group serves as a bioorthogonal handle. Researchers use this molecule as a
probe in Activity-Based Protein Profiling (ABPP).

e Mechanism: The sulfonamide binds to the target protein (CA).
» Detection: A fluorescent azide or biotin-azide is introduced.

o Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently links the
reporter to the probe-protein complex, allowing for visualization or isolation of the target.

References

e Precursor Identification:2-Chloro-4-iodo-benzenesulfonamide. CAS Registry No. 64383-30-8.
[1] Available via chemical vendors (e.g., MolAid, Sigma-Aldrich custom synthesis).
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e Sonogashira Protocol: Chinchilla, R., & Njera, C. (2007). The Sonogashira Reaction: A
Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

o Source:

o Sulfonamide CA Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic
applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-4-iodo-benzenesulfonamide - CASS 64383-30-8 - EEf# k¥ [molaid.com]
e 2. arodes.hes-so.ch [arodes.hes-so0.ch]

e To cite this document: BenchChem. [2-Chloro-4-ethynyl-benzenesulfonamide: Technical
Guide & Synthesis Protocol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8162391#2-chloro-4-ethynyl-benzenesulfonamide-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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